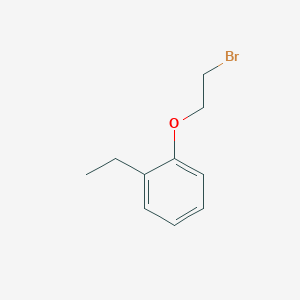

1-(2-Bromoethoxy)-2-ethylbenzene

Übersicht

Beschreibung

1-(2-Bromoethoxy)-2-ethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by the presence of a bromoethoxy group attached to an ethylbenzene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Bromoethoxy)-2-ethylbenzene can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis involves the reaction of 2-ethylphenol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromoethoxy)-2-ethylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution (SN2): The bromoethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new ether or thioether derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Lithium aluminum hydride, diethyl ether.

Major Products Formed

Nucleophilic Substitution: Ether or thioether derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Ethoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Applications

Liquid Chromatography

1-(2-Bromoethoxy)-2-ethylbenzene can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific application involves the use of a Newcrom R1 HPLC column, where the mobile phase consists of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid. This reverse phase HPLC method allows for the scalable analysis and purification of the compound, making it suitable for pharmacokinetic studies and isolation of impurities in preparative separations .

Pharmaceutical Applications

Impurity Analysis in Drug Formulations

this compound is identified as an impurity in the synthesis of tamsulosin hydrochloride, a medication used to treat benign prostatic hyperplasia. The presence of this compound necessitates rigorous analysis to ensure pharmaceutical quality and safety standards are met. Analytical methods such as HPLC are employed to quantify and control the levels of this impurity in drug formulations .

Material Science Applications

Polymer Synthesis

The compound can serve as a building block in the synthesis of various polymers. Its bromine atom can participate in nucleophilic substitution reactions, allowing for functionalization and modification of polymer chains. This property is particularly useful in developing polymers with specific characteristics for applications in coatings, adhesives, and biomedical devices .

Case Study 1: HPLC Method Development

A study conducted on the separation of this compound using HPLC demonstrated its effectiveness in isolating impurities from pharmaceutical formulations. The method was optimized for speed and resolution, facilitating rapid analysis without compromising accuracy .

Case Study 2: Tamsulosin Hydrochloride Quality Control

In a quality control setting for tamsulosin hydrochloride production, the quantification of this compound was critical. The study highlighted the need for stringent monitoring of impurities during drug synthesis to comply with regulatory standards and ensure patient safety .

Wirkmechanismus

The mechanism of action of 1-(2-Bromoethoxy)-2-ethylbenzene involves its ability to undergo nucleophilic substitution reactions. The bromoethoxy group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a methoxyethoxy group instead of an ethyl group.

1-(2-Bromoethoxy)-2-ethoxybenzene: Similar in structure but with an ethoxy group instead of an ethyl group.

2-Bromo-1-(2-bromoethoxy)ethane: Contains an additional bromine atom, making it more reactive.

Uniqueness

1-(2-Bromoethoxy)-2-ethylbenzene is unique due to its specific combination of a bromoethoxy group and an ethylbenzene core. This combination imparts distinct reactivity and properties, making it suitable for a wide range of applications in organic synthesis, materials science, and industrial processes.

Biologische Aktivität

1-(2-Bromoethoxy)-2-ethylbenzene is an organic compound classified as a brominated aromatic ether. Its structure features a bromoethoxy group attached to an ethylbenzene core, which imparts unique chemical properties that may influence its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C₁₀H₁₃BrO₂

- Molecular Weight : 245.12 g/mol

- Appearance : White to yellow crystalline powder

- Melting Point : 41°C to 45°C

The compound is characterized by its bromine atom and ethoxy group, which can significantly affect its reactivity and interactions with biological systems.

The precise mechanism of action for this compound remains largely undefined due to limited specific studies. However, general chemical behavior suggests the following potential pathways:

- Nucleophilic Substitution : The bromoethoxy group can undergo nucleophilic substitution reactions, which may lead to the formation of new derivatives with varied biological activities.

- Oxidation and Reduction Reactions : The compound may also participate in oxidation and reduction reactions, influencing its bioactivity through metabolic pathways.

Antimicrobial and Enzyme Inhibition Studies

Research indicates that compounds structurally similar to this compound have been evaluated for their biological activities, particularly regarding enzyme inhibition:

- α-Glucosidase Inhibition : Compounds similar to this compound have shown potential in studies targeting α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests possible applications in managing conditions like diabetes by modulating glucose absorption.

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. It is particularly noted for:

- Synthesis of Bioactive Molecules : The compound can be utilized to create derivatives that may exhibit enhanced biological activities, making it a subject of interest in drug development.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Dopamine Receptor Studies : Related compounds have been screened for their ability to act as agonists for dopamine receptors, showcasing the potential for developing therapeutic agents targeting neurological disorders .

- Antibacterial Properties : Discrete calixarenes and related structures have demonstrated significant antibacterial properties, highlighting the importance of structural modifications in enhancing bioactivity .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Bromoethoxy)-4-chlorobenzene | C₁₀H₁₃BrClO | Contains chlorine instead of ethyl group |

| 1-(2-Bromoethoxy)-4-methylbenzene | C₁₀H₁₃BrO | Features a methyl group on the aromatic ring |

| 1-(2-Bromoethoxy)-3-nitrobenzene | C₁₀H₉BrO₂N | Contains a nitro group, altering electronic properties |

This table illustrates how the specific substitutions on the benzene ring influence the reactivity and potential applications of these compounds.

Eigenschaften

IUPAC Name |

1-(2-bromoethoxy)-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-2-9-5-3-4-6-10(9)12-8-7-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVODOXKKSBTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651056 | |

| Record name | 1-(2-Bromoethoxy)-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-20-2 | |

| Record name | 1-(2-Bromoethoxy)-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.